Cas no 1014632-12-2 (Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate)

Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
- AK164299
- AX8295046
- ST24046727
-
- MDL: MFCD24119667
- インチ: 1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,2H2,1H3
- InChIKey: UOQNOYARCLXWBL-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=NN(C2C([H])=NC([H])=C([H])N=2)C=1[H])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- トポロジー分子極性表面積: 69.9
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222353-5g |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 5g |
¥4189 | 2023-04-17 | |
Ambeed | A329754-100mg |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 100mg |
$44.00 | 2021-07-14 | |
Ambeed | A329754-250mg |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 250mg |
$67.00 | 2021-07-14 | |
Chemenu | CM168967-1g |
ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 95%+ | 1g |
$180 | 2023-03-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD293384-1g |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 1g |
¥1023.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE554-50mg |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 50mg |
147.0CNY | 2021-07-13 | |
Alichem | A049003356-1g |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 1g |
$588.00 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189324-5g |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 5g |
¥2683.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E189324-1g |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate |
1014632-12-2 | 97% | 1g |
¥1002.90 | 2023-09-03 | |
eNovation Chemicals LLC | D950877-50mg |
1H-Pyrazole-4-carboxylic acid, 1-(2-pyrazinyl)-, ethyl ester |
1014632-12-2 | 97% | 50mg |
$75 | 2024-07-28 |
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylateに関する追加情報
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1014632-12-2): A Comprehensive Overview
Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1014632-12-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazine and pyrazole moieties, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is composed of a pyrazine ring fused to a pyrazole ring, with an ethyl ester group attached to the carboxylic acid moiety. This structural arrangement confers the compound with specific physicochemical properties, such as solubility, stability, and reactivity, which are crucial for its biological activity and potential therapeutic applications.
Recent studies have highlighted the potential of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2). These findings suggest that Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate has also been investigated for its potential as an antiviral agent. A study published in Antiviral Research demonstrated that this compound possesses significant antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes and pathways. These results indicate that Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate could be further explored as a potential antiviral therapeutic.
The pharmacokinetic profile of Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate has also been studied in detail. Research conducted by a team at the University of California, San Francisco, revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic effects. The compound is primarily metabolized in the liver through oxidative pathways and excreted via urine and feces.
Toxicity studies have shown that Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, further preclinical and clinical studies are necessary to fully evaluate its safety profile. Preliminary data suggest that the compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.
The synthetic route for producing Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate has been optimized to ensure high yield and purity. A common approach involves the condensation of ethyl pyridinecarboxylate with hydrazine hydrate to form the pyridine hydrazone intermediate, followed by cyclization with an appropriate electrophile to form the pyrazole ring. This synthetic method is scalable and can be adapted for large-scale production in pharmaceutical settings.
In conclusion, Ethyl 1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1014632-12-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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